Benzaldehyde thiosemicarbazone Benzaldehyde thiosemicarbazone
Brand Name: Vulcanchem
CAS No.: 1627-73-2
VCID: VC21219739
InChI: InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)
SMILES: C1=CC=C(C=C1)C=NNC(=S)N
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

Benzaldehyde thiosemicarbazone

CAS No.: 1627-73-2

Cat. No.: VC21219739

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde thiosemicarbazone - 1627-73-2

Specification

CAS No. 1627-73-2
Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name (benzylideneamino)thiourea
Standard InChI InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)
Standard InChI Key UYHCMAZIKNVDSX-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=N\NC(=S)N
SMILES C1=CC=C(C=C1)C=NNC(=S)N
Canonical SMILES C1=CC=C(C=C1)C=NNC(=S)N

Introduction

Chemical Structure and Properties

Benzaldehyde thiosemicarbazone (C8H9N3S) has a molecular weight of 179.24 g/mol and features a phenyl ring connected to a thiosemicarbazone moiety. The compound is characterized by its E-configuration across the C=N double bond, as indicated by its IUPAC name [(E)-benzylideneamino]thiourea .

Physical and Chemical Properties

Table 1: Key Properties of Benzaldehyde Thiosemicarbazone

PropertyValue
Molecular Weight179.24 g/mol
CAS Number1627-73-2
IUPAC Name[(E)-benzylideneamino]thiourea
InChI KeyUYHCMAZIKNVDSX-UXBLZVDNSA-N
Physical AppearanceCrystalline solid
Melting PointData not available in search results
SolubilityData not available in search results

The compound is also known by several synonyms including benzalthiosemicarbazone, 2-(phenylmethylene)hydrazinecarbothioamide, and (E)-2-benzylidenehydrazine-1-carbothioamide .

Synthesis Methods

Conventional Synthesis

Benzaldehyde thiosemicarbazone is typically synthesized through the condensation reaction between benzaldehyde and thiosemicarbazide. This reaction involves the nucleophilic attack of the amino group of thiosemicarbazide on the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine (C=N) bond .

Modified Synthesis Approaches

Recent research has explored modified synthesis approaches to create derivatives with enhanced biological activities. For instance, a study detailed the synthesis of 17 novel benzaldehyde thiosemicarbazone derivatives using 2-methyl-3-thiosemicarbazide as the main reactant with different aromatic aldehydes .

The synthesis progress was monitored using thin layer chromatography, and the products were characterized through:

  • Elemental analysis

  • Attenuated Total Reflection (ATR) spectroscopy

  • Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy

Microwave-Assisted Synthesis

More advanced synthesis methods include microwave-assisted techniques, which have been employed to create metal complexes of benzaldehyde thiosemicarbazone. This approach significantly reduces reaction time while maintaining or improving product yields. Specifically, benzaldehyde derivatives have been complexed with Ni(II) and Pd(II) ions using this microwave-assisted method .

Biological Activities

Antibacterial Activity

Benzaldehyde thiosemicarbazone and its derivatives have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. In a comprehensive study, derivatives were tested against:

  • Gram-positive bacteria: Bacillus subtilis and Staphylococcus aureus

  • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa

The compounds were evaluated using the nutrient agar media technique, with zones of inhibition measured after incubation. The study compared four different dilutions of the test compounds against ciprofloxacin as the standard antimicrobial agent. Results confirmed activity against both gram-positive and gram-negative bacterial strains .

Antifungal Activity

In addition to antibacterial properties, benzaldehyde thiosemicarbazone derivatives have shown antifungal efficacy against Candida albicans. The antifungal assay utilized Sabouraud agar media, with fluconazole serving as the standard antifungal agent. The compounds demonstrated considerable antifungal activity, suggesting potential applications in antifungal therapeutics .

Antimycobacterial Activity

Perhaps the most promising application of benzaldehyde thiosemicarbazone derivatives lies in their activity against Mycobacterium tuberculosis. A series of derivatives has exhibited remarkable potency against actively replicating M. tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.14 to 2.2 μM .

Two particularly effective compounds were:

  • 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide (compound 13)

  • 2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide (compound 20)

These compounds demonstrated submicromolar antimycobacterial activity even against M. tuberculosis under hypoxic conditions, with MIC values of 0.68 and 0.74 μM, respectively .

Table 2: Antimycobacterial Activity of Selected Benzaldehyde Thiosemicarbazone Derivatives

CompoundStructure ModificationMIC Against Active M. tuberculosis (μM)MIC Under Hypoxia (μM)
Various derivativesDifferent substituents0.14-2.2Not specified for all
Compound 134-phenethoxybenzylideneNot specified individually0.68
Compound 203-isopropoxybenzylideneNot specified individually0.74

Furthermore, compounds 13 and 20 showed similar activity against isoniazid-, rifampicin-, and fluoroquinolone-resistant M. tuberculosis isolates when compared to commercially available antituberculosis drugs .

Metal Complexes

Synthesis and Characterization

Benzaldehyde thiosemicarbazone can function as a ligand, forming coordination complexes with various metal ions. Research has explored the synthesis of nickel(II) and palladium(II) complexes using a microwave-assisted method .

The metal complexes were characterized using multiple analytical techniques:

  • Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis

  • Fourier Transform Infrared (FT-IR) spectroscopy

  • Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy

Structure-Activity Relationship

Key Structural Features for Biological Activity

The biological activities of benzaldehyde thiosemicarbazone derivatives appear to be influenced by specific structural features:

  • The azomethine (C=N) bond is crucial for biological activity

  • The thioamide (C=S) group likely participates in hydrogen bonding with biological targets

  • Substitution patterns on the phenyl ring significantly affect antimicrobial potency

  • E-configuration across the C=N bond appears important for optimal biological activity

Effect of Substituents

The presence of different substituents on the benzaldehyde moiety significantly influences the biological properties:

  • Alkoxy substituents (as in compounds 13 and 20) appear to enhance antimycobacterial activity

  • The position of substituents (ortho, meta, or para) affects the compound's interaction with biological targets

  • The nature of substituents (electron-donating or electron-withdrawing) likely modulates the electronic properties and, consequently, the biological activities of the compounds

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